Stewart-Grubbs catalyst

Catalog No.
S973503
CAS No.
927429-61-6
M.F
C27H30Cl2N2ORu
M. Wt
570.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stewart-Grubbs catalyst

CAS Number

927429-61-6

Product Name

Stewart-Grubbs catalyst

IUPAC Name

[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium

Molecular Formula

C27H30Cl2N2ORu

Molecular Weight

570.5 g/mol

InChI

InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

ZDJCARGGZRTYFH-UHFFFAOYSA-L

SMILES

CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C

The Stewart-Grubbs catalyst is a specific type of transition metal carbene complex primarily used in olefin metathesis reactions. It is a derivative of the Grubbs catalyst, which was developed by chemist Robert H. Grubbs and has undergone several generations of improvement. The molecular formula for the Stewart-Grubbs catalyst is C27H30Cl2N2ORRuC_{27}H_{30}Cl_{2}N_{2}O_{R}Ru, where the ruthenium center is coordinated to various ligands that enhance its catalytic properties. This catalyst is recognized for its robustness and efficiency in facilitating a variety of organic transformations, particularly those involving the formation and breaking of carbon-carbon double bonds .

The Stewart-Grubbs catalyst, also known as [1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium, is a powerful and versatile organometallic catalyst (). Developed by Robert Grubbs and Robert R. Stewart in the late 1970s, it finds numerous applications in scientific research due to its high activity and selectivity in various organic transformations ().

Olefin Metathesis

One of the primary applications of the Stewart-Grubbs catalyst lies in olefin metathesis. This reaction involves the rearrangement of carbon-carbon double bonds (alkenes) to create new ones. The catalyst efficiently breaks and reforms these double bonds, enabling the formation of complex molecules from simpler starting materials (). This reaction is particularly valuable for synthesizing:

  • Fine chemicals and pharmaceuticals: The precise control over double bond formation offered by the Stewart-Grubbs catalyst makes it ideal for creating complex molecules with specific functionalities, which are crucial for developing new drugs ().
  • Functionalized polymers: The catalyst allows for the controlled incorporation of various functional groups into polymer chains, leading to polymers with tailored properties for applications in materials science and engineering ().

Ring-Closing Metathesis (RCM)

Another key application of the Stewart-Grubbs catalyst is in ring-closing metathesis (RCM). This reaction involves the formation of cyclic structures from linear alkenes. The catalyst's ability to efficiently cyclize precursors makes it a valuable tool for synthesizing complex molecules with cyclic structures, such as:

  • Natural products: Many natural products, including pharmaceuticals and antibiotics, possess cyclic structures. The Stewart-Grubbs catalyst facilitates the synthesis of these complex molecules in the laboratory ().
  • Macrocycles: These are large cyclic molecules with unique properties. The catalyst enables the creation of these complex structures for research in areas like supramolecular chemistry and drug discovery ().

Cross-Metathesis

The Stewart-Grubbs catalyst also facilitates cross-metathesis reactions. In contrast to olefin metathesis, this reaction involves the exchange of subunits between two different alkenes. This allows for the creation of new carbon-carbon bonds between different molecules, providing a powerful tool for the synthesis of diverse organic compounds (). The ability to achieve selective cross-metathesis with the Stewart-Grubbs catalyst is valuable for:

  • Synthesis of complex organic molecules: By combining different alkene building blocks, researchers can create intricate molecules with desired properties for applications in various fields.
  • Modification of existing molecules: The catalyst allows for the targeted introduction of new functionalities into existing molecules, opening doors for research in areas like medicinal chemistry and materials science.

The primary reactions catalyzed by the Stewart-Grubbs catalyst include:

  • Ring-Closing Metathesis (RCM): This reaction forms cyclic compounds from acyclic precursors by allowing the exchange of alkylidene groups.
  • Cross-Metathesis (CM): In this reaction, two different olefins react to form new olefins, effectively exchanging their substituents.
  • Ring-Opening Metathesis Polymerization (ROMP): This process polymerizes cyclic olefins into linear polymers, expanding the utility of the catalyst in materials science

    The Stewart-Grubbs catalyst is widely used in:

    • Organic Synthesis: It facilitates the creation of complex organic molecules, including pharmaceuticals and natural products.
    • Polymer Chemistry: The catalyst is crucial in producing advanced materials through polymerization techniques.
    • Material Science: Its ability to create functionalized olefins finds applications in developing new materials with specific properties .

While primarily utilized in synthetic organic chemistry, the Stewart-Grubbs catalyst also plays a role in biological applications. It has been employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The catalyst's ability to facilitate complex molecular transformations makes it valuable for developing compounds that can influence cellular functions, signaling pathways, and metabolic processes .

The synthesis of the Stewart-Grubbs catalyst typically involves:

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